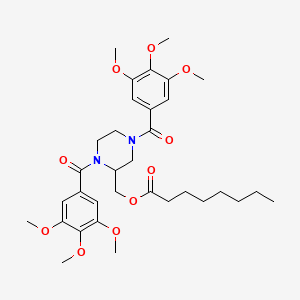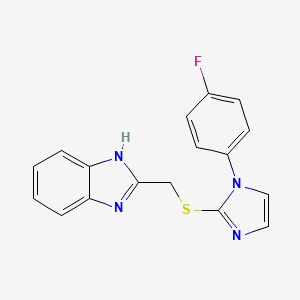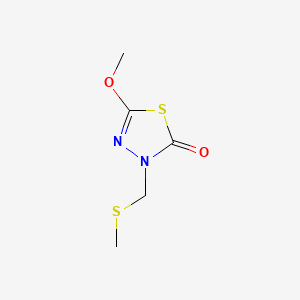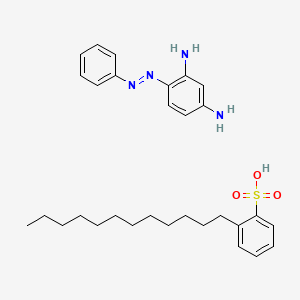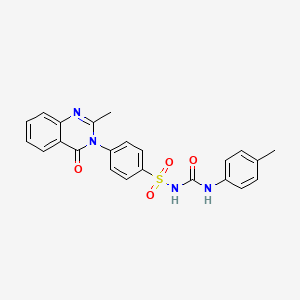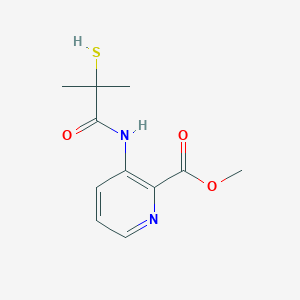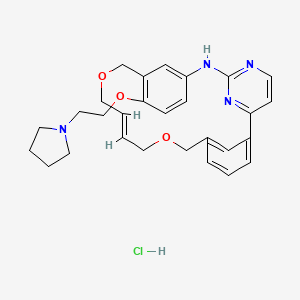
Pacritinib hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pacritinib hydrochloride, sold under the brand name Vonjo, is an anti-cancer medication primarily used to treat myelofibrosis, a rare bone marrow disorder. It is a macrocyclic protein kinase inhibitor that mainly inhibits Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) .
Preparation Methods
The preparation of pacritinib hydrochloride involves several synthetic routes and reaction conditions. One method involves the use of easily obtained raw materials, making the process concise, economical, and environmentally friendly . The industrial production methods are designed to be suitable for large-scale manufacturing, ensuring the compound’s availability for medical use.
Chemical Reactions Analysis
Pacritinib hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the desired transformations. The major products formed from these reactions are typically intermediates that lead to the final active compound .
Scientific Research Applications
Pacritinib hydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique kinase inhibition properties. In biology and medicine, it is used to treat myelofibrosis and other myeloid malignancies . The compound’s ability to inhibit JAK2 and FLT3 makes it a valuable tool in understanding and treating these diseases.
Mechanism of Action
Pacritinib hydrochloride exerts its effects by inhibiting specific protein kinases, primarily JAK2 and FLT3. These kinases play crucial roles in the signaling pathways that regulate cell growth and proliferation. By inhibiting these targets, this compound disrupts the abnormal signaling that leads to the uncontrolled growth of myeloid cells in myelofibrosis .
Comparison with Similar Compounds
Pacritinib hydrochloride is often compared with other JAK inhibitors, such as ruxolitinib and momelotinib. Unlike these compounds, this compound has a higher potency for inhibiting the hepcidin regulator ACVR1, which is associated with significant anemia benefits . This unique characteristic makes this compound a valuable option for patients with myelofibrosis and severe thrombocytopenia .
Similar Compounds:- Ruxolitinib
- Momelotinib
- Fedratinib
This compound stands out due to its specific inhibition profile and its effectiveness in patients with low platelet counts .
Properties
CAS No. |
1228923-43-0 |
|---|---|
Molecular Formula |
C28H33ClN4O3 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
(16E)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene;hydrochloride |
InChI |
InChI=1S/C28H32N4O3.ClH/c1-2-13-32(12-1)14-17-35-27-9-8-25-19-24(27)21-34-16-4-3-15-33-20-22-6-5-7-23(18-22)26-10-11-29-28(30-25)31-26;/h3-11,18-19H,1-2,12-17,20-21H2,(H,29,30,31);1H/b4-3+; |
InChI Key |
BCWCXLSAGITLKT-BJILWQEISA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=C3COC/C=C/COCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |
Canonical SMILES |
C1CCN(C1)CCOC2=C3COCC=CCOCC4=CC(=CC=C4)C5=NC(=NC=C5)NC(=C3)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


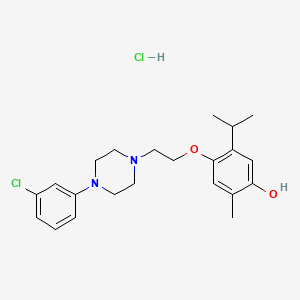
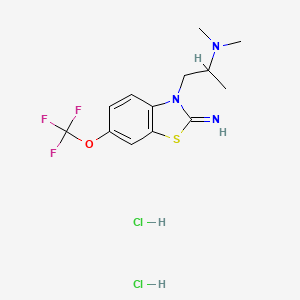
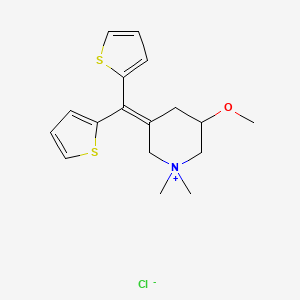
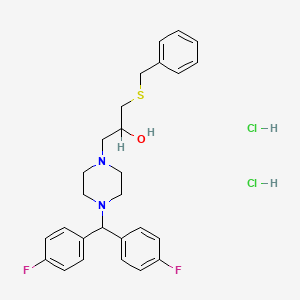
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
